REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9]O)=[CH:3][CH:2]=1.[BrH:11]>>[BrH:11].[Br:11][CH2:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCO
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
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UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in isopropanol
|
Type
|
CONCENTRATION
|
Details
|
re-concentrated (this process
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
the clear solution left
|
Type
|
CUSTOM
|
Details
|
to crystallise in a freezer over 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were removed by filtration
|
Type
|
WASH
|
Details
|
washed with isopropanol/diethyl ether (1:1)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. and at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrCCCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |